

## The Original Formulation of Dale's Law: A Technical Re-examination

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the foundational principles of Dale's Law, a cornerstone of neuroscience, by delving into its original formulation, the seminal experiments that led to its conception, and its evolution in the face of modern discoveries such as neurotransmitter cotransmission. We provide a detailed look at the experimental methodologies of the time and summarize the key findings that shaped our early understanding of synaptic communication.

# The Genesis of Dale's Law: A Principle of Neuronal Specificity

Sir Henry Hallett Dale, a Nobel laureate in Physiology or Medicine (1936), never formally articulated what is now known as "Dale's Law" or "Dale's Principle" in a single, definitive statement. The principle was later articulated by Sir John Eccles, who interpreted Dale's work to mean that a single neuron releases the same neurotransmitter at all of its synaptic terminals. This concept arose from Dale's pioneering research in the 1930s on the chemical transmission of nerve impulses, a period when only two neurotransmitters, acetylcholine (ACh) and noradrenaline, were known to function in the peripheral nervous system.

Dale's initial hypothesis was rooted in the observation that neurons in the periphery appeared to be either "cholinergic" or "adrenergic." He speculated that a neuron with a specific chemical signature in the periphery would maintain that same chemical function at its central synapses.



This idea of an unchangeable chemical phenotype for each neuron was a revolutionary concept that brought a new level of order to the understanding of the nervous system.

However, the strict interpretation of "one neuron, one neurotransmitter" has since been proven to be an oversimplification. The discovery of neurons that release more than one neurotransmitter—a phenomenon known as co-transmission—has led to a refinement of Dale's original principle. The modern interpretation of Dale's Law is that a neuron releases the same combination of neurotransmitters at all of its synapses.

#### **Foundational Experiments and Protocols**

The evidence for chemical neurotransmission and the basis for Dale's Principle were established through a series of elegant and meticulous experiments. These studies primarily focused on the release of acetylcholine from nerve endings in response to stimulation and its subsequent identification and quantification using sensitive bioassays.

#### **Key Experimental Models**

The primary experimental models used in Dale's laboratory and by his contemporaries included:

- The Perfused Superior Cervical Ganglion of the Cat: This preparation was instrumental in demonstrating neurotransmitter release at a synapse. The ganglion was isolated and perfused with a saline solution, and the perfusate was collected for analysis after stimulation of the preganglionic nerve.
- The Perfused Spleen of the Cat: This model was used to study the release of neurotransmitters from sympathetic nerve endings.
- The Frog Heart (Loewi's "Vagusstoff" Experiment): Otto Loewi's Nobel Prize-winning
  experiment provided the first direct evidence for chemical neurotransmission. He stimulated
  the vagus nerve of an isolated frog heart, which slowed its beat, and then transferred the
  perfusion fluid to a second, non-stimulated heart, which also slowed, demonstrating the
  action of a released chemical substance (later identified as acetylcholine).
- The Frog Rectus Abdominis Muscle and the Leech Dorsal Muscle: These muscle preparations were highly sensitive to acetylcholine and were used as bioassays to detect



and quantify its presence in experimental samples.

### Experimental Protocol: Acetylcholine Release from the Superior Cervical Ganglion

The following protocol is a composite of the methodologies described in the foundational papers by Dale and his colleagues, such as Feldberg and Gaddum (1934).

- Animal Preparation: A cat was anesthetized, and the superior cervical ganglion was surgically isolated.
- Perfusion: The ganglion was perfused with a warmed, oxygenated Locke's or Tyrode's solution through its arterial supply. The venous effluent was collected.
- Nerve Stimulation: The preganglionic sympathetic trunk was stimulated with electrical impulses of varying frequency and duration.
- Sample Collection: The perfusate was collected before, during, and after nerve stimulation.
   To prevent the enzymatic degradation of acetylcholine, eserine (a cholinesterase inhibitor) was often added to the perfusion fluid.
- Bioassay: The collected perfusate was applied to a sensitive biological preparation, such as
  the eserinized frog rectus abdominis muscle or the dorsal muscle of a leech.
- Quantification: The contraction of the bioassay muscle in response to the perfusate was compared to its contraction in response to known concentrations of acetylcholine. This allowed for the quantification of the amount of acetylcholine released from the ganglion.

# Quantitative Findings from Foundational Experiments

The original publications from the 1930s typically presented quantitative data in a descriptive or graphical format rather than in tables. The following table summarizes these findings in a descriptive manner, reflecting the style of the original reports.



Experiment	Experimental Preparation	Key Quantitative Findings (Descriptive)	Reference
Acetylcholine Release from a Sympathetic Ganglion	Perfused superior cervical ganglion of the cat	Stimulation of the preganglionic nerve resulted in the release of a substance into the perfusate that was indistinguishable from acetylcholine in its biological effects. The amount of acetylcholine released was proportional to the frequency and duration of stimulation.	Feldberg, W., & Gaddum, J. H. (1934)
Acetylcholine Release at the Neuromuscular Junction	Perfused tongue of the cat	Stimulation of the motor nerve to the tongue muscle caused the release of acetylcholine into the perfusate. The amount released was sufficient to cause contraction of a sensitive bioassay muscle.	Dale, H. H., Feldberg, W., & Vogt, M. (1936)
Acetylcholine Metabolism in a Sympathetic Ganglion	Superior cervical ganglion of the cat	Prolonged preganglionic stimulation led to the release of several times more acetylcholine than could be extracted from an unstimulated	Brown, G. L., & Feldberg, W. (1936)



ganglion, indicating that acetylcholine is synthesized and stored in the nerve endings.

Note: The original publications did not present these findings in tabular form. This table provides a descriptive summary of the quantitative relationships reported in the text.

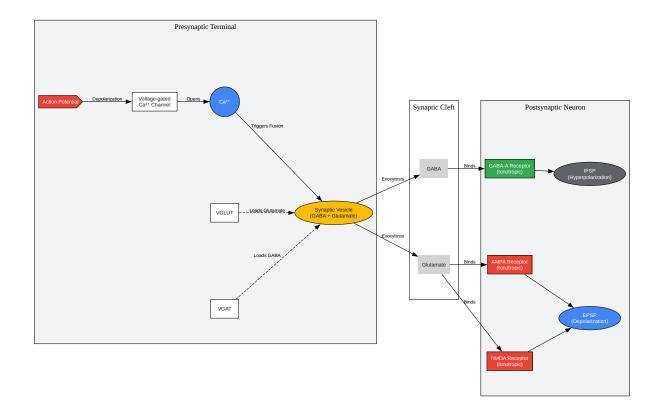
#### The Modern Era: Neurotransmitter Co-transmission

The strict "one neuron, one neurotransmitter" interpretation of Dale's Law has been superseded by the discovery of neurotransmitter co-transmission, where a single neuron can synthesize and release more than one neurotransmitter. These co-transmitters can be packaged in the same synaptic vesicles or in different vesicle populations within the same terminal. The differential release of co-transmitters can be regulated by the firing frequency of the neuron, allowing for a more complex and nuanced synaptic signaling.

#### **Visualizing Co-transmission Signaling Pathways**

The following diagrams, generated using the DOT language, illustrate the signaling pathways of several well-characterized examples of co-transmission.

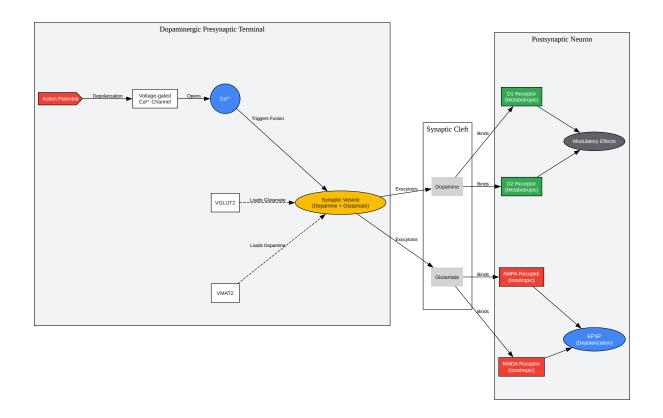




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GABA and Glutamate Co-transmission Pathway

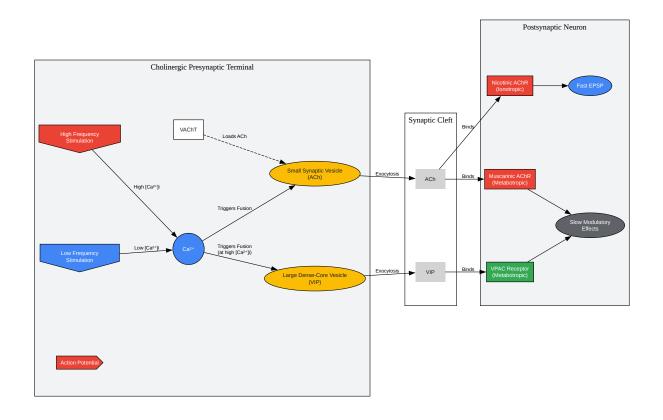




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Acetylcholine and VIP Co-transmission Pathway

#### Conclusion

Dale's Law, in its original conception, provided a crucial framework for understanding the chemical specificity of neuronal communication. While the strict interpretation of "one neuron, one neurotransmitter" has been revised, the underlying principle of a neuron maintaining a consistent chemical profile across its terminals remains a fundamental concept in neuroscience. The discovery of co-transmission has expanded upon Dale's original idea, revealing a more intricate and dynamic system of synaptic signaling than was previously imagined. For researchers and professionals in drug development, understanding both the foundational principles of Dale's Law and the complexities of co-transmission is essential for elucidating the mechanisms of neural function and dysfunction, and for the rational design of novel therapeutics targeting the nervous system.







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